molecular formula C14H19FO B7995026 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene

Cat. No.: B7995026
M. Wt: 222.30 g/mol
InChI Key: RCEYNMSHCSUJMI-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is an organic compound that features a fluorinated aromatic ring and an alkoxy substituent. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and iso-pentyl bromide.

    Etherification: 4-Fluorophenol is reacted with iso-pentyl bromide in the presence of a base (e.g., potassium carbonate) to form 4-fluoro-2-iso-pentoxyphenol.

    Alkylation: The resulting phenol is then subjected to an alkylation reaction with allyl bromide in the presence of a base (e.g., sodium hydride) to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to ketones.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Epoxides: Formed from oxidation of the double bond.

    Ketones: Resulting from oxidation of the allylic position.

    Saturated Derivatives: From reduction of the double bond.

    Substituted Aromatics: From nucleophilic aromatic substitution.

Scientific Research Applications

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1-propene: Lacks the iso-pentoxy group, which may affect its chemical reactivity and biological activity.

    3-(4-Methoxyphenyl)-1-propene: Contains a methoxy group instead of a fluorine atom, leading to different electronic and steric properties.

    3-(4-Chlorophenyl)-1-propene: Substitutes a chlorine atom for the fluorine, which can influence its reactivity and interactions.

Uniqueness

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is unique due to the combination of a fluorinated aromatic ring and an iso-pentoxy substituent. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-2-(3-methylbutoxy)-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-4-5-12-6-7-13(15)10-14(12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEYNMSHCSUJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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